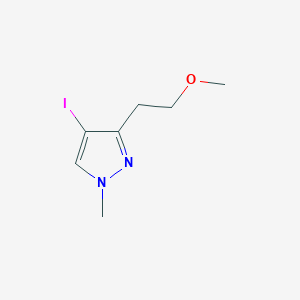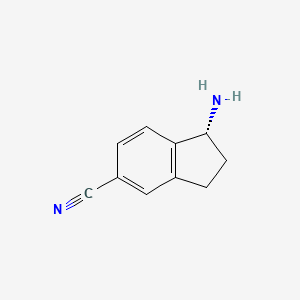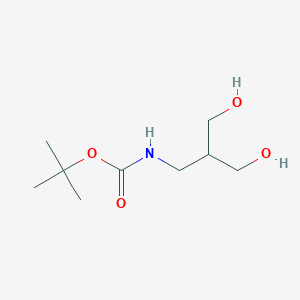
tert-Butyl (3-hydroxy-2-(hydroxymethyl)propyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3-hydroxy-2-(hydroxymethyl)propyl)carbamate is an organic compound with the molecular formula C9H19NO4. It is a derivative of carbamic acid and is often used in organic synthesis as a protecting group for amines. This compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-hydroxy-2-(hydroxymethyl)propyl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-hydroxy-2-(hydroxymethyl)propylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions are generally mild, and the product can be purified by standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (3-hydroxy-2-(hydroxymethyl)propyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like tosyl chloride (TsCl) can be used to convert hydroxyl groups into better leaving groups for substitution reactions.
Major Products Formed
Oxidation: Oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones.
Reduction: Reduction of the carbamate group yields the corresponding amine.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
tert-Butyl (3-hydroxy-2-(hydroxymethyl)propyl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis, allowing for selective reactions to occur without interference from the amine group.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of prodrugs, where the carbamate group is used to improve the pharmacokinetic properties of active drugs.
Industry: The compound is used in the production of polymers and other materials where controlled release of amines is required.
Mecanismo De Acción
The mechanism by which tert-Butyl (3-hydroxy-2-(hydroxymethyl)propyl)carbamate exerts its effects involves the formation of a stable carbamate linkage. This linkage can be cleaved under mild acidic or basic conditions, releasing the free amine. The stability of the carbamate group under physiological conditions makes it an ideal protecting group in drug design and synthesis.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the hydroxyl groups.
tert-Butyl 3-hydroxypropionate: Contains a hydroxyl group but differs in the functional group attached to the carbon chain.
tert-Butyl (trans-3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate: A more complex structure with additional methyl groups.
Uniqueness
tert-Butyl (3-hydroxy-2-(hydroxymethyl)propyl)carbamate is unique due to the presence of both hydroxyl and carbamate groups, allowing for versatile reactivity in synthetic applications. Its stability and ease of removal make it a preferred choice for protecting amines in complex synthetic routes.
Propiedades
Fórmula molecular |
C9H19NO4 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
tert-butyl N-[3-hydroxy-2-(hydroxymethyl)propyl]carbamate |
InChI |
InChI=1S/C9H19NO4/c1-9(2,3)14-8(13)10-4-7(5-11)6-12/h7,11-12H,4-6H2,1-3H3,(H,10,13) |
Clave InChI |
KFDXXACDBVWQMZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-1-[2-(dimethylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12949382.png)
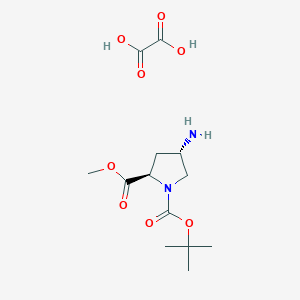
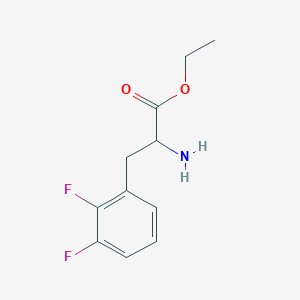


![5-(tert-Butyl) 3-ethyl 1-(2-hydroxyethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B12949404.png)
![Acetic acid, [(1-methyl-1H-benzimidazol-2-yl)amino]oxo-](/img/structure/B12949425.png)





